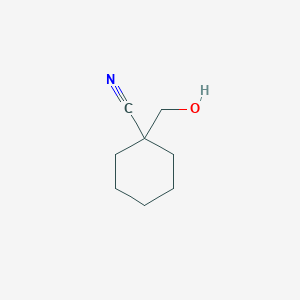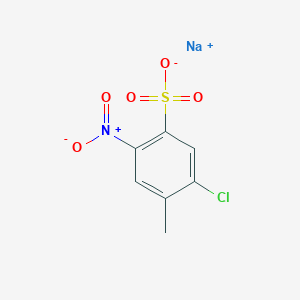
(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride, also known as AFMO, is a synthetic compound that has been studied for its potential use in the treatment of various neurological disorders. It is a derivative of the neurotransmitter glutamate and is structurally similar to the drug memantine, which is used to treat Alzheimer's disease. In
Applications De Recherche Scientifique
Synthesis and Resolution of Amino Acids : The compound is related to the synthesis and resolution of amino acids like L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins. A method for synthesis and resolution of these compounds without drastic acid treatment has been developed, involving steps like saponification, decarboxylation, and resolution by acylase (Shimohigashi, Lee, & Izumiya, 1976).
Stereoselective Synthesis of Fluorinated α-Amino Acids : Research on the stereoselective synthesis of fluorinated α-amino acids, like (S)-2-Amino-4-fluorobutanoic acid, has been conducted using diastereoselective alkylation in the presence of LDA at low temperatures. This synthesis process involves alkylation of imines of glycine tert-butyl ester and alanine isopropyl ester followed by deprotection (Laue, Kröger, Wegelius, & Haufe, 2000).
Synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride : This compound has been synthesized from levulinic acid via esterification and bromination, followed by reaction with potassium phthalimide and acidolysis, achieving an overall yield of 44% (Yuan, 2006).
Histochemical Demonstration of Tryptamines : The hydrochloric acid form of this compound is relevant in histochemical studies for demonstrating tryptamines and phenylethylamines. The acid catalyzes the formation of fluorophores in the condensation reaction between formaldehyde and these compounds, enhancing fluorescence yield (Björklund & Stenevi, 1970).
Electrosynthesis of 5-amino-4-oxopentanoic Acid Hydrochloride : The electrosynthesis of this compound from methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions has been studied, investigating factors like cathode material and cell design. The highest yield was achieved at a copper cathode in a filter-press cell, with the content of the main substance being 89.5-91.0% (Konarev, Lukyanets, & Negrimovskii, 2007).
Facile Synthesis of Amino-Hydroxycarboxylic Acids : Research has been conducted on the facile synthesis of amino-hydroxycarboxylic acids, key components in compounds like Amastatin and Bestatin, from chiral synthons (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
Preparation of Isotopically Enriched Amino Acids : The compound is also relevant in the preparation of isotopically enriched amino acids, like 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003).
Synthesis of 4-OXO-5-Aminopentanoic Acid Hydrochloride : Selective bromination of 4-oxopentanoic acid led to the synthesis of this compound, an important step for obtaining 4-oxo-5-aminopentanoic acid hydrochloride, a closely related compound (Zav'yalov & Zavozin, 1987).
Propriétés
IUPAC Name |
(2S,4S)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO4.ClH/c1-12-6(11)3(7)2-4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10);1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGXXIUAWKLDOQ-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H](C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)
![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)
![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)


![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)



![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)